2,2-Dibromo-2',4'-difluoro-acetophenone
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Overview
Description
2,2-Dibromo-2,4-difluoroacetophenone is a chemical compound with the molecular formula C8H5Br2F2O. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-2,4-difluoroacetophenone can be synthesized through the bromination of 2,4-difluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,2-Dibromo-2,4-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-2,4-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: It can undergo condensation reactions with aldehydes in the presence of catalysts like tin(II) chloride (SnCl2) or samarium(III) iodide (SmI3) to form α,β-unsaturated ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like ethanol or acetonitrile.
Condensation Reactions: Catalysts such as SnCl2 or SmI3 are used, and the reactions are conducted under mild heating conditions.
Major Products Formed
Substitution Reactions: The major products are substituted acetophenones with various functional groups replacing the bromine atoms.
Condensation Reactions: The major products are α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2,2-Dibromo-2,4-difluoroacetophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-2,4-difluoroacetophenone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and condensation reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2,4-difluoroacetophenone
- 2,4-Dibromoacetophenone
- 4-Bromo-2,2,2-trifluoroacetophenone
Uniqueness
2,2-Dibromo-2,4-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical reactions compared to its similar compounds .
Properties
Molecular Formula |
C8H4Br2F2O |
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Molecular Weight |
313.92 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,4-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,8H |
InChI Key |
LXQNJYXBCWJMPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(Br)Br |
Origin of Product |
United States |
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